molecular formula C15H9BrN2O2 B1272334 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 1016798-13-2

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No. B1272334
M. Wt: 329.15 g/mol
InChI Key: PQSWWAOGYQHXAJ-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a structure that includes a pyridine ring fused to a benzene ring. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and applications in various chemical syntheses and possibly in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of bromoquinoline derivatives can be achieved through various methods. For instance, the use of N-Bromosaccharin in the presence of pyridinium poly(hydrogen fluoride) allows for the monobromination of ethyl esters of substituted quinoline carboxylic acids, with the bromination occurring at specific positions depending on the substituents present . Additionally, cross-coupling reactions involving substituted bromoquinolines and (2-aminophenyl)boric acids can lead to the formation of substituted quinolines, which can further cyclize to form various carbazole structures . These methods highlight the versatility of bromoquinoline compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been studied using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated, revealing details about its molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Bromoquinoline compounds can participate in various chemical reactions. The presence of a bromine atom in the structure of these compounds, such as in the novel bromoquinolinium reagent APBQ, allows for characteristic reactions with carboxylic acids, which can be useful in analytical techniques like HPLC-MS for the detection of biological carboxylic acids . Furthermore, bromination of certain quinoline derivatives can lead to halocyclization or unexpected bromination in different fragments of the molecule, depending on the substituents present 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylic acid groups can affect the solubility, fluorescence, and reactivity of these compounds. For example, the brominated hydroxyquinoline BHQ is noted for its greater single-photon quantum efficiency compared to other photolabile protecting groups and its suitability for multiphoton-induced photolysis in vivo due to its increased solubility and low fluorescence . These properties make bromoquinoline derivatives valuable in various applications, including as caging groups for biological messengers.

Scientific Research Applications

Chemical Synthesis and Reactions

  • 6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid can be monobrominated using N-Bromosaccharin and pyridinium poly(hydrogen fluoride), useful in synthesizing various quinoline derivatives (Moẑek & Sket, 1994).

Pharmaceutical Application

  • The compound is involved in the large-scale manufacturing process of the anticancer agent thymitaq, demonstrating its significance in pharmaceutical synthesis (Malmgren et al., 2008).

Polymer-supported Reactions

  • It has been used in the synthesis of polymer-supported pyridine-bis(oxazoline), which shows potential in catalysis and material science (Lundgren et al., 2003).

Photolabile Protecting Group

  • Derivatives of this compound have been explored as a photolabile protecting group for carboxylic acids, highlighting its use in photochemistry and potentially in biological applications (Fedoryak & Dore, 2002).

Synthesis of Complex Molecules

  • The compound plays a role in the synthesis of complex molecules, such as new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, indicating its versatility in organic synthesis and potential pharmaceutical applications (Singh et al., 2010).

Catalytic Applications

  • It's used in the synthesis of cyclopalladated and cyclometalated complexes, demonstrating its importance in catalysis and material science (Xu et al., 2014).

properties

IUPAC Name

6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSWWAOGYQHXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373758
Record name 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-pyridin-4-ylquinoline-4-carboxylic acid

CAS RN

1016798-13-2
Record name 6-bromo-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1016798-13-2
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